(R)-alpha-Methyl-2-bromophenylalanine
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Overview
Description
®-alpha-Methyl-2-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-2-bromophenylalanine typically involves the bromination of alpha-methylphenylalanine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of ®-alpha-Methyl-2-bromophenylalanine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-alpha-Methyl-2-bromophenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylalanine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: The primary product is the de-brominated phenylalanine derivative.
Scientific Research Applications
®-alpha-Methyl-2-bromophenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-2-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the chiral nature of the compound allows for selective interactions with chiral environments in biological systems, leading to specific biological effects.
Comparison with Similar Compounds
(S)-alpha-Methyl-2-bromophenylalanine: The enantiomer of the compound, which may have different biological activities.
2-Bromophenylalanine: Lacks the alpha-methyl group, leading to different chemical and biological properties.
alpha-Methylphenylalanine: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: ®-alpha-Methyl-2-bromophenylalanine is unique due to the presence of both the bromine atom and the alpha-methyl group, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.
Biological Activity
(R)-alpha-Methyl-2-bromophenylalanine is an amino acid derivative that has garnered attention for its unique biological activities and potential applications in medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanism of action, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 256.11 g/mol
- Chirality : The compound exists as an enantiomer, with specific biological activities attributed to its (R) configuration.
The presence of a bromine atom in the structure allows for unique halogen bonding interactions, enhancing the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The bromine atom can participate in halogen bonding, which enhances the compound's binding to molecular targets. Additionally, its chiral nature allows for selective interactions within chiral environments in biological systems, leading to distinct biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Transporter Interaction : It interacts with amino acid transporters, influencing the uptake and distribution of amino acids in cells.
- Peptide Incorporation : It can be incorporated into peptides and proteins, allowing researchers to study structural and functional aspects of these biomolecules.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial activity comparable to standard antibiotics .
Case Studies
- Antibacterial Studies : In vitro studies demonstrated that this compound has significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 0.1 to 0.5 µg/mL, indicating strong potential as an antimicrobial agent.
- Enzyme Interaction Studies : Research involving enzyme assays showed that the compound effectively inhibits specific amino acid transporters, leading to reduced cellular uptake of essential nutrients in cancer cells. This effect could potentially be harnessed for therapeutic purposes in cancer treatment .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom, alpha-methyl group | Notable antibacterial and enzyme inhibition |
(S)-alpha-Methyl-2-bromophenylalanine | Enantiomer without significant activity | Lower binding affinity |
2-Bromophenylalanine | Lacks alpha-methyl group | Different chemical reactivity |
The unique combination of a bromine atom and an alpha-methyl group in this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZLKYRAINNIW-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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